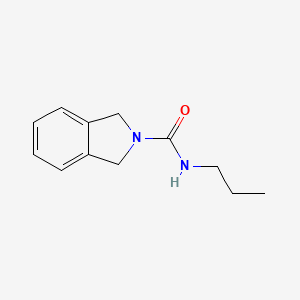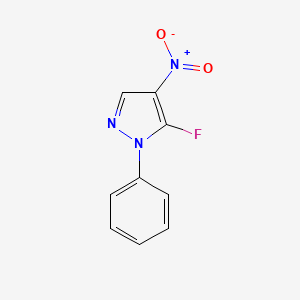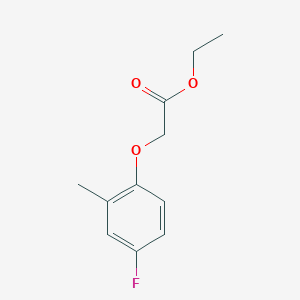
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
An efficient method for the synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Structures of these compounds are often studied by single crystal X-ray diffraction methods .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure and substituents. For example, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione has a melting point of 67–69°C .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Applications
The compound , due to its complex structure involving cyclopropyl, oxadiazole, and thiadiazine moieties, shows potential in various scientific applications. The oxadiazole and thiadiazine components are especially notable for their presence in various pharmacological contexts.
Pharmacological Potential of Oxadiazole and Thiadiazine Derivatives :
- Oxadiazole derivatives, such as 1,3,4-oxadiazole scaffolds, are crucial in medicinal chemistry due to their diverse pharmacological potential. These compounds are known for their ability to be chemically modified and have been identified to have antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The 1,3,4-oxadiazole core is also recognized as a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity by interacting with various enzymes and receptors through hydrogen bonding. These properties make oxadiazole derivatives valuable for developing new drug-like molecules (Lelyukh, 2019).
- Thiadiazine derivatives are associated with various biological activities. Compounds like Y-700, a novel inhibitor of xanthine oxidase with a thiadiazine structure, have shown potential in suppressing colon tumorigenesis, suggesting the role of xanthine oxidase in colon cancer development (Hashimoto et al., 2005).
Synthetic and Analytical Applications :
- The ease of synthesis and the potential to link π-conjugated groups make 1,3,4-oxadiazoles significant building blocks for various fluorescent frameworks, particularly in chemosensor development. These compounds are noted for their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal-ions, making them prominent choices for metal-ion sensors. The sensing mechanisms include photo-induced electron transfer, excited-state intramolecular proton transfer, and complex formation (Sharma, Om & Sharma, 2022).
Receptor Interaction and Pharmacokinetics :
- Detailed pharmacokinetic studies and receptor interaction analyses have been conducted on related compounds, demonstrating selective receptor occupation and favorable in vivo binding properties. These studies are crucial for understanding the drug's mechanism of action and optimizing its therapeutic efficacy (Nozawa et al., 1995).
Chemical Derivative Exploration :
- Exploration of chemical derivatives, focusing on modifications and substitutions in the compound's structure, has led to the discovery of compounds with significant biological activities. This includes a variety of activities ranging from anti-inflammatory to anticonvulsant, highlighting the compound's versatile pharmacological potential (Tozkoparan et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .
Eigenschaften
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5S/c1-7-9(5-16(2)22(18,19)15-7)12(17)20-6-10-13-11(14-21-10)8-3-4-8/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZXWFGZUJRLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=NC(=NO2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3015324.png)
![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)

![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)

![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)

![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide](/img/structure/B3015341.png)

